3-Nitro vs 4-Nitro Thiourea Analogues: BCA-II and HCA-II Inhibition Potency Comparison
In a head-to-head evaluation of nineteen benzamide sulfonamide derivatives, the 3-nitro-substituted carbamothioyl analog (compound 6) inhibited bovine CA II with an IC₅₀ of 0.08 ± 0.004 µM and human CA II with an IC₅₀ of 0.19 ± 0.001 µM. The 4-nitro regioisomer (compound 4) showed IC₅₀ values of 0.13 ± 0.002 µM (BCA-II) and 0.24 ± 0.04 µM (HCA-II), while the unsubstituted parent (compound 1) gave 0.09 ± 0.007 µM and 0.11 ± 0.02 µM, respectively [1]. The 3-nitro analog displays 1.6-fold greater potency on BCA-II than the 4-nitro isomer, but 1.7-fold lower potency on HCA-II relative to the unsubstituted parent, indicating a regioisomer-dependent selectivity shift.
| Evidence Dimension | Carbonic anhydrase II inhibition (IC₅₀, µM) |
|---|---|
| Target Compound Data | 3-Nitro-carbamothioyl analog: BCA-II 0.08 ± 0.004, HCA-II 0.19 ± 0.001 |
| Comparator Or Baseline | 4-Nitro-carbamothioyl analog: BCA-II 0.13 ± 0.002, HCA-II 0.24 ± 0.04; Unsubstituted parent: BCA-II 0.09 ± 0.007, HCA-II 0.11 ± 0.02 |
| Quantified Difference | 1.6-fold more potent on BCA-II vs 4-nitro; 1.7-fold less potent on HCA-II vs unsubstituted |
| Conditions | Spectrophotometric assay using 4-nitrophenyl acetate hydrolysis, bovine and human CA II isozymes |
Why This Matters
For procurement decisions, the 3-nitro regioisomer offers a distinct CA isoform selectivity fingerprint compared to the 4-nitro isomer, which directly impacts target-specific assay design.
- [1] Patent US20170073306. Table 1: Inhibition potential of benzamide sulfonamide derivatives against BCA-II and HCA-II. Compounds 1, 4, 6. https://www.patentsencyclopedia.com/app/20170073306 View Source
